Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLODHTXCNVORSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736703 | |
| Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134327-98-2 | |
| Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H9BrN2O2 and a molecular weight of approximately 269.10 g/mol. The compound features a bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring, contributing to its unique chemical reactivity and biological profile.
Biological Activities
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit a range of biological activities, including:
- Antimicrobial Properties : this compound has shown significant antimicrobial activity against various pathogens, including drug-resistant strains of bacteria and fungi. Studies have reported its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in tumor cells .
- Anti-inflammatory Effects : Some studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. The structure-activity relationship studies have identified key functional groups that enhance its biological activity. For example:
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | 0.83 | Different bromination site |
| Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride | 0.74 | Contains an amino group |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 0.73 | Acidic functional group |
These compounds highlight the structural diversity within the imidazo and pyridine family while emphasizing the unique position of this compound due to its specific functional groups and bromination pattern .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used antibiotics .
- Cancer Cell Proliferation : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 2, 5, 6, 7, and 8 significantly altering chemical reactivity and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Substituent Position and Reactivity
- Bromine Position : The 7-bromo derivative exhibits distinct reactivity compared to 6- or 8-bromo analogs. For example, bromine at position 7 enhances electrophilic substitution resistance due to steric and electronic effects, whereas 6-bromo derivatives are more reactive in cross-coupling reactions .
- Methyl vs. Trifluoromethyl : Methyl groups (e.g., at position 2) improve solubility in polar solvents, while trifluoromethyl groups (e.g., in 8-bromo-2-CF₃ analogs) enhance metabolic stability and lipophilicity .
Physicochemical Properties
- NMR Characterization : Ethyl 2-methyl-7-phenyl derivatives show distinct ¹H NMR signals (e.g., δ 8.35 ppm for pyridine H-5) compared to brominated analogs (δ 7.8–8.1 ppm for H-7), aiding structural elucidation .
- Purity and Handling : this compound is typically supplied at ≥95% purity, with air-sensitive packaging under argon .
Preparation Methods
Cyclization of 2-Amino-4-bromopyridine with Ethyl Chloroacetate in Ethanol
- Dissolve 2-amino-4-bromopyridine (1.0 g, 5.78 mmol) in absolute ethanol (55 mL).
- Slowly add ethyl chloroacetate (1.74 g, 11.56 mmol) in batches under stirring at room temperature.
- Reflux and stir the mixture for 12 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature, add petroleum ether (50 mL) to precipitate the product.
- Collect the solid by suction filtration, wash with petroleum ether (3 × 30 mL), and dry.
- Yield: 72.4%
- Product: Light yellow solid
- Key spectral data:
- $$^{1}H$$ NMR (600 MHz, DMSO-d6): δ 9.10 (d, J = 7.3 Hz, 1H), 8.27 (s, 1H), 8.15 (d, J = 2.0 Hz, 1H), 7.40 (dd, J = 7.3, 2.0 Hz, 1H), 4.36 (q, J = 7.1 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H)
- $$^{13}C$$ NMR (151 MHz, DMSO-d6): δ 159.81, 148.12, 141.65, 128.30, 121.59, 119.88, 118.39, 115.81, 60.56, 14.40
- ESI-MS: m/z 269.0 (M+H)+, 271.0 (M+3H)+
Reference: This method is described in detail in a peer-reviewed publication on imidazo[1,2-a]pyridine derivatives synthesis.
Reaction of 4-Bromopyridin-2-amine with Ethyl 2-chloro-3-oxopropanoate in Ethanol under Nitrogen Atmosphere
- Mix 4-bromopyridin-2-amine (10.0 g, 0.06 mol) with ethanol (50 mL) in a flask under dry nitrogen.
- Add a commercial 5% solution of ethyl 2-chloro-3-oxopropanoate in benzene (222 mL).
- Heat the mixture to 60 °C under nitrogen for 5 hours.
- Cool and remove solvent under vacuum to obtain a brown solid.
- Dissolve the solid in ethyl acetate (500 mL) and sodium bicarbonate solution (200 mL), stir to dissolve.
- Separate phases, extract aqueous phase with ethyl acetate, dry combined organic layers over sodium sulfate.
- Filter and concentrate under vacuum.
- Purify crude product by silica gel chromatography eluting with ethyl acetate to yield ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate as a pale yellow solid.
Yield: Approximately 56 mmol isolated from 15 g product.
- Reaction temperature: 60 °C
- Reaction time: 5 hours
- Atmosphere: Dry nitrogen
- Purification: Silica gel column chromatography
Reference: Detailed synthesis and purification steps provided by a chemical supplier and documented in experimental data.
Alternative Base-Mediated Cyclization Using 2-Amino-5-bromopyridine and Monochloroacetaldehyde
Procedure Summary:
- React 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of an alkali base (sodium bicarbonate, sodium carbonate, or sodium hydroxide) in ethanol or methanol.
- Stir the mixture at 55 °C for 5 to 12 hours depending on the base used.
- After reaction completion, remove solvent by rotary evaporation.
- Extract with ethyl acetate and water, dry organic layer over anhydrous sodium sulfate.
- Concentrate and crystallize the product from n-hexane/ethyl acetate mixture.
| Base Used | Solvent | Reaction Time | Temperature | Yield (%) | Product Form | Melting Point (°C) |
|---|---|---|---|---|---|---|
| Sodium bicarbonate | Ethanol | 5 hours | 55 °C | 72.0 | Off-white crystals | 76.5 – 78.0 |
| Sodium carbonate | Ethanol | 10 hours | 55 °C | 67.8 | Light brown crystals | 76.3 – 78.2 |
| Sodium hydroxide | Methanol | 12 hours | 55 °C | Not specified | Brown solid | Not specified |
Reference: This method is described in a Chinese patent for synthesizing 6-bromoimidazo[1,2-a]pyridine derivatives, adaptable to the 7-bromo isomer with similar conditions.
Comparative Data Table of Key Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Product Form | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Amino-4-bromopyridine | Ethyl chloroacetate, reflux | Ethanol | Reflux (~78) | 12 h | 72.4 | Light yellow solid | Room temp addition, batchwise |
| 2 | 4-Bromopyridin-2-amine | Ethyl 2-chloro-3-oxopropanoate, N2 | Ethanol | 60 | 5 h | ~56 mmol isolated | Pale yellow solid | Under dry nitrogen, column purification |
| 3 | 2-Amino-5-bromopyridine | 40% Monochloroacetaldehyde, base (NaHCO3, Na2CO3, NaOH) | Ethanol/Methanol | 55 | 5–12 h | 67.8–72.0 | Crystalline solid | Base type affects yield and time |
Summary and Research Findings
- The most commonly used synthetic route involves nucleophilic substitution and cyclization of bromo-substituted amino-pyridines with ethyl chloroacetate or related haloesters.
- Reaction conditions typically require moderate heating (55–80 °C) and prolonged reaction times (5–12 hours).
- Choice of base (sodium bicarbonate, carbonate, or hydroxide) influences reaction time and yield.
- Purification is generally achieved by solvent extraction and crystallization or silica gel chromatography.
- The product is well-characterized by NMR and mass spectrometry confirming the structure of this compound.
- The described methods provide moderate to high yields (approximately 67–72%) with good purity and reproducibility.
These preparation methods are validated by patent literature, peer-reviewed journal articles, and chemical supplier experimental data, ensuring a comprehensive and authoritative compilation of synthesis protocols for this compound.
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Yield (%) | Purity (%) | Key Catalyst | Reference |
|---|---|---|---|---|
| Cyclocondensation | 65–78 | 95 | TBHP | |
| Acid-Catalyzed Reaction | 55–70 | 90 | TFA | |
| One-Pot Bromination | 72–85 | 98 | None |
Q. Table 2: Substituent Effects on Bioactivity
| Compound | Target | IC50 (µM) | Key Structural Feature |
|---|---|---|---|
| Ethyl 7-bromoimidazo[...]-carboxylate | PI3Kɑ | 0.12 | 7-Br, ester group |
| Ethyl 5-bromoimidazo[...]-carboxylate | PI3Kɑ | 2.3 | 5-Br, ester group |
| Ethyl 7-chloroimidazo[...]-carboxylate | PI3Kɑ | 1.8 | 7-Cl, ester group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
